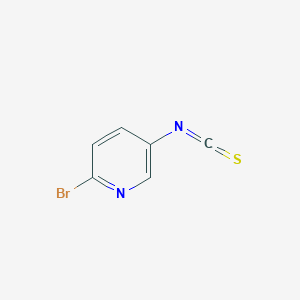

2-Bromo-5-isothiocyanatopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol It is a derivative of pyridine, characterized by the presence of both bromine and isothiocyanate functional groups on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isothiocyanatopyridine typically involves the reaction of 2-amino-5-bromopyridine with thiophosgene or other thiocarbonyl transfer reagents . The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.

Addition Reactions: Reagents such as primary or secondary amines are used, often in the presence of a base to neutralize the by-products.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Addition Reactions: Products are typically thiourea derivatives, which can be further modified for various applications.

Applications De Recherche Scientifique

2-Bromo-5-isothiocyanatopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing groups.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-isothiocyanatopyridine involves its reactivity with nucleophiles, particularly those containing sulfur or nitrogen atoms. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparaison Avec Des Composés Similaires

2-Bromo-5-iodopyridine: Similar in structure but contains an iodine atom instead of an isothiocyanate group.

2-Bromo-5-nitropyridine: Contains a nitro group, which imparts different reactivity and applications.

2-Bromo-5-chloropyridine: Contains a chlorine atom, used in different substitution reactions.

Uniqueness: 2-Bromo-5-isothiocyanatopyridine is unique due to the presence of both bromine and isothiocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and the study of biological systems .

Activité Biologique

2-Bromo-5-isothiocyanatopyridine (C₆H₃BrN₂S) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₃BrN₂S

- Molecular Weight : 214.07 g/mol

- SMILES : C1=CC(=NC=C1N=C=S)Br

- InChIKey : VVILLOMKUYMNRT-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of isothiocyanates, including this compound, typically involves the reaction of amines with carbon disulfide (CS₂) in the presence of bases. A one-pot method has been documented where various bases were tested for their effectiveness in yielding the desired isothiocyanate. The use of strong bases like DBU or DMAP resulted in high yields, demonstrating the importance of reaction conditions on the synthesis efficiency .

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that isothiocyanates possess anticancer effects through multiple mechanisms, such as apoptosis induction and inhibition of cell proliferation. Research indicates that compounds with isothiocyanate groups can inhibit cancer cell growth in various lines, including breast and lung cancer cells .

- Antimicrobial Activity : Isothiocyanates have been noted for their antimicrobial properties against a range of pathogens. The structure of this compound suggests potential efficacy against both bacterial and fungal strains.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various isothiocyanates, including this compound, on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability at concentrations as low as 10−4 M in MCF7 cells, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isothiocyanates derived from pyridine derivatives. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its application in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : It can increase ROS levels, leading to oxidative stress in cancer cells.

Propriétés

IUPAC Name |

2-bromo-5-isothiocyanatopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVILLOMKUYMNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.